molecular formula C48H80O40 B026498 6-O-(Maltosyl)cyclomaltohexaose CAS No. 100817-30-9

6-O-(Maltosyl)cyclomaltohexaose

Cat. No.: B026498
CAS No.: 100817-30-9
M. Wt: 1297.1 g/mol
InChI Key: ZXBXWKUNMXKXKS-WJMYNTJYSA-N
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Description

6-O-(Maltosyl)cyclomaltohexaose is a complex carbohydrate compound with the molecular formula C48H80O40 and a molecular weight of 1297.12 g/mol It is a derivative of cyclodextrin, specifically modified with a maltosyl group at the 6-O position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-O-(Maltosyl)cyclomaltohexaose typically involves the ring-opening of cyclodextrins. This process can be achieved through both chemical and enzymatic methods. One common approach is the enzymatic transglycosylation reaction, where enzymes such as transglucosidase are used to transfer maltose units to cyclodextrins . The reaction conditions often include a buffered solution with specific pH levels to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to maintain controlled conditions for optimal enzyme performance. The use of immobilized enzymes can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-O-(Maltosyl)cyclomaltohexaose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the cyclic structure of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylate derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

6-O-(Maltosyl)cyclomaltohexaose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-(Maltosyl)cyclomaltohexaose involves its ability to form inclusion complexes with various molecules. This property allows it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. In the context of Niemann-Pick disease Type C, the compound has been shown to enhance the solubility and transport of cholesterol within cells, thereby alleviating the symptoms associated with the disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-(Maltosyl)cyclomaltohexaose is unique due to the presence of the maltosyl group, which enhances its solubility and ability to form stable inclusion complexes. This modification also imparts specific biological activities, making it a valuable compound for targeted therapeutic applications and advanced material synthesis .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)42(74-9)82-34-10(2-50)75-41(27(66)19(34)58)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)76-43(28(67)20(35)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBXWKUNMXKXKS-WJMYNTJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O4)C(C9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O4)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80O40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100817-30-9
Record name 6-O-(Maltosyl)cyclomaltohexaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100817309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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